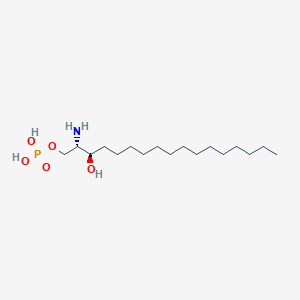

(2S,3R)-2-Azaniumyl-3-hydroxyheptadecyl hydrogen phosphate

説明

Its molecular formula is C₁₇H₃₈NO₅P, with a molecular weight of 367.2488 g/mol . Unlike unsaturated sphingosine derivatives, sphinganine lacks the C4–C5 double bond, which influences its biophysical properties and biological activity. This compound is part of the broader sphingolipidome, playing roles in cell signaling, membrane structure, and metabolic regulation .

特性

CAS番号 |

474923-29-0 |

|---|---|

分子式 |

C17H38NO5P |

分子量 |

367.5 g/mol |

IUPAC名 |

[(2S,3R)-2-azaniumyl-3-hydroxyheptadecyl] hydrogen phosphate |

InChI |

InChI=1S/C17H38NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(19)16(18)15-23-24(20,21)22/h16-17,19H,2-15,18H2,1H3,(H2,20,21,22)/t16-,17+/m0/s1 |

InChIキー |

RTCZJPCPBSBOKB-DLBZAZTESA-N |

異性体SMILES |

CCCCCCCCCCCCCC[C@H]([C@H](COP(=O)(O)[O-])[NH3+])O |

正規SMILES |

CCCCCCCCCCCCCCC(C(COP(=O)(O)[O-])[NH3+])O |

同義語 |

(2S,3R)-2-Amino-1,3-heptadecanediol 1-(Dihydrogen Phosphate); (2S,3R)-2-Amino-3-hydroxyheptadecyl Dihydrogen Phosphate |

製品の起源 |

United States |

準備方法

新規合成: スフィンガニン-1-リン酸は、セリンパルミトイルトランスフェラーゼ (SPT) とセラミドシンターゼを含む酵素反応によって細胞内で新規に合成することができます。

化学合成: 化学的方法は、適切な試薬を使用してスフィンガニン (d17:0) をリン酸化することです。

工業的生産:: 化合物の特殊な性質により、工業規模での生産方法は広く報告されていません。研究グレードの量はサプライヤーから入手可能です。

化学反応の分析

スフィンガニン-1-リン酸 (d17:0) は、さまざまな反応を起こす可能性があります。

リン酸化: スフィンガニン (d17:0) にリン酸基を付加します。

加水分解: リン酸エステル結合を切断します。

代謝: 他のスフィンゴ脂質への酵素的修飾。

一般的な試薬には、リン酸、酵素(例:スフィンゴシンキナーゼ)、および特定のホスファターゼが含まれます。主な生成物には、スフィンゴシン-1-リン酸 (d17:0) とセラミドが含まれます。

科学的研究の応用

細胞遊走: スフィンガニン-1-リン酸は、細胞遊走、血管新生、および免疫応答を調節します。

アポトーシス: 細胞の生存とアポトーシス経路に影響を与えます。

神経保護: 神経変性疾患に関与しています。

緑内障研究: 緑内障の網状構造サンプルでレベルが減少.

癌: 癌の進行と治療における潜在的な役割。

作用機序

スフィンガニン-1-リン酸は、Gタンパク質共役受容体 (S1P受容体) を介して作用します。細胞内カルシウム濃度を調節し、下流のキナーゼを活性化し、遺伝子発現に影響を与えます。重要な経路には、PI3K/AktとMAPKがあります。

類似化合物との比較

Comparative Analysis with Structurally Related Compounds

Structural and Physicochemical Comparisons

Key structural analogs include:

| Compound Name | Backbone Structure | Double Bonds | Molecular Formula | Molecular Weight (g/mol) | LogP | Key Features |

|---|---|---|---|---|---|---|

| Sphinganine-C17-1-phosphate | C17 sphinganine | 0 (saturated) | C₁₇H₃₈NO₅P | 367.2488 | ~4.35* | Fully saturated backbone |

| Sphingosine-1-phosphate (d17:1) | C17 sphingosine | 1 (C4–C5) | C₁₇H₃₆NO₅P | 365.233 | 4.351 | Unsaturated backbone; bioactive |

| Sphinganine-1-phosphocholine | C18 sphinganine | 0 | C₂₃H₅₁N₂O₅P | 466.3536 | N/A | Phosphocholine head group |

| C17 Sphingosine-1-phosphocholine | C17 sphingosine | 1 | C₂₂H₄₇N₂O₅P | 450.3223 | N/A | Shorter chain + phosphocholine |

*Estimated based on structural similarity to sphingosine-1-phosphate (d17:1) .

Key Observations :

- Saturation : Sphinganine-C17-1-phosphate lacks the C4–C5 double bond present in sphingosine-1-phosphate (d17:1), reducing its conformational flexibility and altering receptor binding .

- Head Group : Phosphocholine derivatives (e.g., sphinganine-1-phosphocholine) exhibit greater polarity compared to phosphate-only analogs, enhancing aqueous solubility .

Signaling Pathways

- Sphinganine-C17-1-phosphate: Limited direct receptor-mediated signaling data exist, but saturated sphinganine derivatives are implicated in de novo ceramide synthesis and apoptosis regulation .

- Sphingosine-1-phosphate (d17:1) : Binds to S1P receptors (S1PR1–5), modulating immune cell trafficking, endothelial barrier function, and viral pathogenesis (e.g., COVID-19 metabolic dysregulation) .

Metabolic Roles

- Sphinganine-C17-1-phosphate is a precursor in the sphingolipid salvage pathway, whereas sphingosine-1-phosphate (d17:1) is a terminal metabolite with direct signaling functions .

- In COVID-19 patients, sphingosine-1-phosphate (d17:1) levels correlate with disease severity, suggesting a role in metabolic inflammation absent in saturated analogs like sphinganine-C17-1-phosphate .

Analytical Detection

- Both compounds are quantified via LC-MS/MS. Sphingosine-1-phosphate (d17:1) has been measured in cerebrospinal fluid for diagnosing carcinomatous meningitis, while sphinganine-C17-1-phosphate is primarily studied in lipidomic profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。